
1-Allylguanidine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allylguanidine sulfate is a chemical compound with the molecular formula C4H11N3O4S. It is a guanidine derivative, which is known for its high thermal and chemical stability, catalytic properties, and physiological activity . Guanidine-based compounds are widely studied due to their unique molecular recognition properties and their applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylguanidine sulfate can be synthesized through the direct reaction of alkyl guanidines with acids . The general method involves the neutralization of alkyl guanidines with sulfuric acid, followed by post-treatment steps such as solvent evaporation, redissolution in ethanol, treatment with activated carbon, filtration, and final evaporation to obtain the colorless product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Allylguanidine sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted guanidine derivatives .
Scientific Research Applications
1-Allylguanidine sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Allylguanidine sulfate involves its interaction with specific molecular targets and pathways. The compound is known to enhance the release of acetylcholine following a nerve impulse, which can slow the rates of depolarization and repolarization of muscle cell membranes . This action is similar to other guanidine derivatives, which are used to treat muscle weakness and fatigue associated with certain medical conditions .
Comparison with Similar Compounds
Guanethidine: An antihypertensive agent that inhibits the release of norepinephrine at nerve endings.
Comparison: 1-Allylguanidine sulfate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Unlike guanidine, which is primarily used as a base and denaturant, this compound has more specialized applications in organic synthesis and potential therapeutic uses . Guanethidine, on the other hand, is mainly used as an antihypertensive agent, highlighting the diverse applications of guanidine derivatives .
Properties
CAS No. |
54642-82-9 |
|---|---|
Molecular Formula |
C4H11N3O4S |
Molecular Weight |
197.22 g/mol |
IUPAC Name |
2-prop-2-enylguanidine;sulfuric acid |
InChI |
InChI=1S/C4H9N3.H2O4S/c1-2-3-7-4(5)6;1-5(2,3)4/h2H,1,3H2,(H4,5,6,7);(H2,1,2,3,4) |
InChI Key |
DBCXQYSTRDCROV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


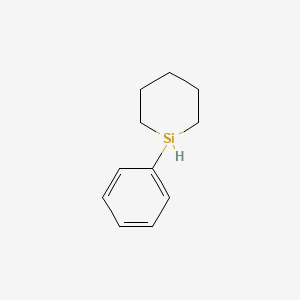
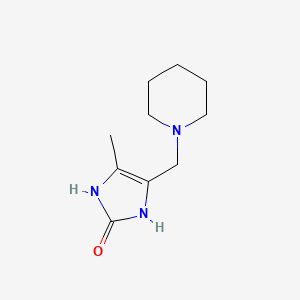
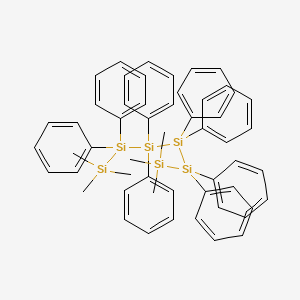
![2-[(4-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951102.png)
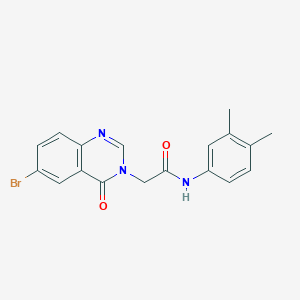

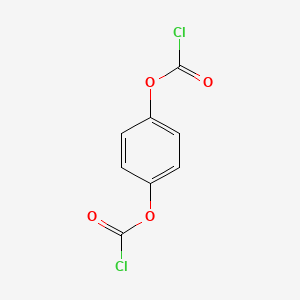
![5-Benzyl-2,5-diazaspiro[3.4]octane](/img/structure/B11951125.png)
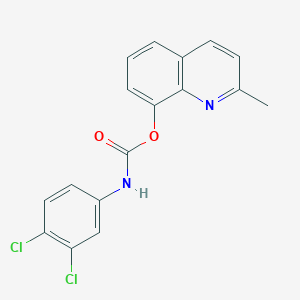
![2-[(4-Bromo-3-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951133.png)
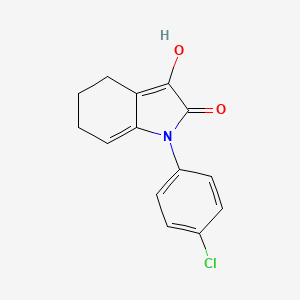
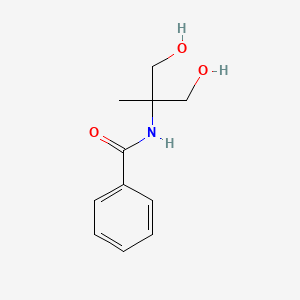
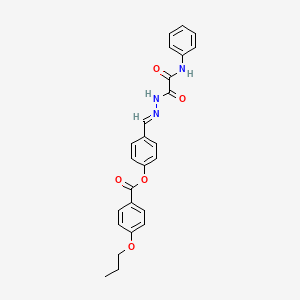
![Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene-](/img/structure/B11951157.png)
